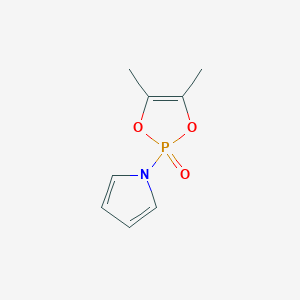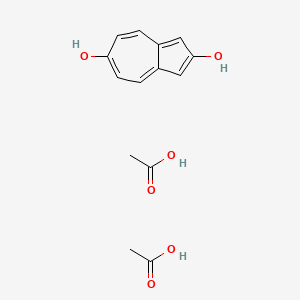
Acetic acid;azulene-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;azulene-2,6-diol is a compound that combines the properties of acetic acid and azulene-2,6-diol. Acetic acid is a simple carboxylic acid known for its pungent smell and is commonly found in vinegar. Azulene-2,6-diol is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and unique chemical properties. The combination of these two compounds results in a molecule with interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azulene-2,6-diol typically involves the dihydroxylation of azulene. This can be achieved through various methods, including the use of osmium tetroxide or other oxidizing agents. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidants. The use of hypervalent iodine reagents under mild conditions has been explored for efficient and sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;azulene-2,6-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the diol groups into other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include osmium tetroxide for dihydroxylation, hydrogen halides for substitution, and various oxidizing agents for further oxidation. The reactions typically occur under controlled temperatures and in the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various azulene derivatives with modified functional groups, which can have different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Acetic acid;azulene-2,6-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Medicine: Azulene derivatives, including this compound, have shown potential in anti-inflammatory, antibacterial, and antineoplastic therapies
Industry: The compound is used in the development of optoelectronic devices and other technological applications due to its unique physicochemical properties
Wirkmechanismus
The mechanism of action of acetic acid;azulene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic azulene core can interact with cellular membranes and proteins, affecting their activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;azulene-2,6-diol include other azulene derivatives such as guaiazulene and chamazulene. These compounds share the azulene core structure but differ in their functional groups and chemical properties .
Uniqueness
What sets this compound apart is the presence of both acetic acid and diol functional groups, which confer unique reactivity and biological activity.
Eigenschaften
CAS-Nummer |
63752-76-1 |
|---|---|
Molekularformel |
C14H16O6 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
acetic acid;azulene-2,6-diol |
InChI |
InChI=1S/C10H8O2.2C2H4O2/c11-9-3-1-7-5-10(12)6-8(7)2-4-9;2*1-2(3)4/h1-6,11-12H;2*1H3,(H,3,4) |
InChI-Schlüssel |
GCQXRUNWJSRUHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC2=CC(=CC2=CC=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


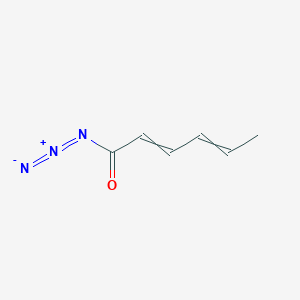
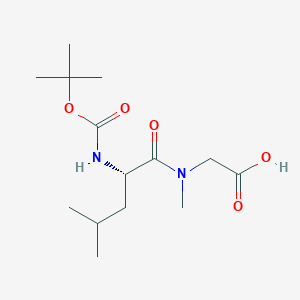

![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
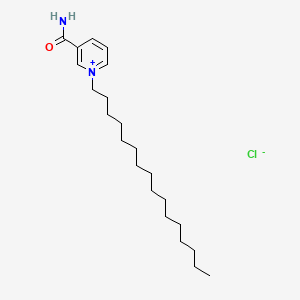
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)

